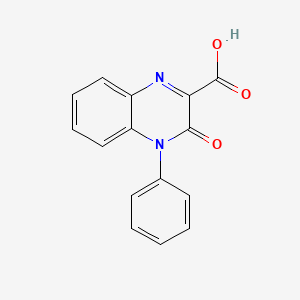

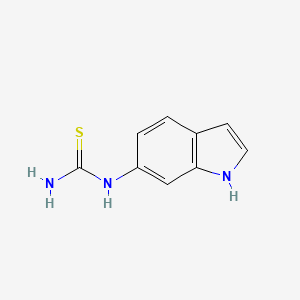

N-(1H-indol-6-yl)thiourea

Übersicht

Beschreibung

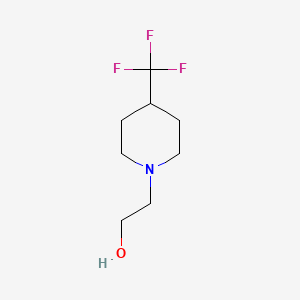

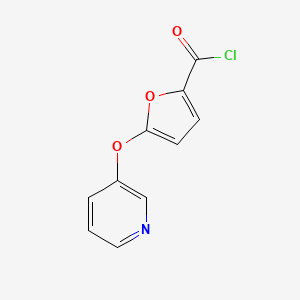

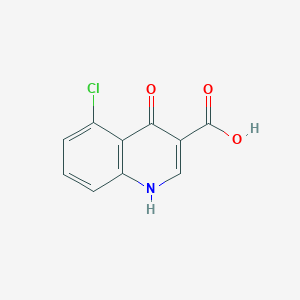

“N-(1H-indol-6-yl)thiourea” is a chemical compound with the molecular formula C9H9N3S . It has an average mass of 191.253 Da and a monoisotopic mass of 191.051712 Da .

Synthesis Analysis

While specific synthesis methods for “N-(1H-indol-6-yl)thiourea” were not found, there are related studies on the synthesis of indole-thiourea hybrids . These studies involve the use of efficient precursors for the synthesis of new compounds bearing five- and/or six-membered heterocyclic moieties .Molecular Structure Analysis

The molecular structure of “N-(1H-indol-6-yl)thiourea” consists of a bicyclic indole ring attached to a thiourea group . The indole ring is a key structural motif in many biologically active compounds .Chemical Reactions Analysis

While specific chemical reactions involving “N-(1H-indol-6-yl)thiourea” were not found, there are related studies on the chemical reactions of indole-thiourea hybrids . These studies show that these compounds can interact with the active site region of target enzymes through hydrogen bonds and pi-stacked interactions .Physical And Chemical Properties Analysis

“N-(1H-indol-6-yl)thiourea” has a molecular formula of C9H9N3S and an average mass of 191.253 Da . Further physical and chemical properties such as melting point, boiling point, and solubility were not found in the available literature.Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Pharmacological Properties

N-(1H-indol-6-yl)thiourea derivatives have garnered significant attention due to their variable topological aspects, binding modes, and promising pharmacological properties. Researchers have explored their reactivity in organic transformations, leading to the synthesis of heterocyclic cores. These compounds also serve as flexible ligands for complexation with transition metals, making them valuable in coordination chemistry. Notably, they exhibit antitumor, antiviral, antimicrobial, antiparasitic, insecticidal, herbicidal, pesticidal, and fungicidal properties .

Ion Sensors and Metal Extraction

The presence of both soft and hard donor sites within the N-(1H-indol-6-yl)thiourea framework allows these compounds to function as ion sensors and transition metal extractors. Their ability to bind to various metal ions makes them versatile tools in analytical chemistry and material sciences .

Biological Activities

N-(1H-indol-6-yl)thioureas exhibit diverse biological activities. Some examples include:

- Antitubercular Activity : Derivatives derived from pyridine and indole have been investigated for their in vitro antitubercular activity against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) .

- Antiviral and Antimicrobial Properties : These compounds have demonstrated antiviral and antimicrobial effects, contributing to their potential therapeutic applications .

Coordination Chemistry and Transition Metal Complexes

Researchers have synthesized metal complexes of N-(1H-indol-6-yl)thiourea ligands with metals such as Mn(II), Co(II), Ni(II), and Cu(II). These complexes play a crucial role in coordination chemistry and may have applications in catalysis and materials science .

Zukünftige Richtungen

The future directions for “N-(1H-indol-6-yl)thiourea” and related compounds could involve further exploration of their biological activities and potential therapeutic applications. Indole derivatives have been shown to possess a wide range of biological activities, suggesting that they could be developed into effective drugs for various diseases .

Wirkmechanismus

Target of Action

N-(1H-indol-6-yl)thiourea is a compound that has been found to interact with the orphan nuclear receptor Nur77 . Nur77, also known as NR4A1, NGFI-B, or TR3, is a unique transcription factor encoded by an immediate early gene and is a potential therapeutic target for cancer treatment .

Mode of Action

The compound’s interaction with its targets involves modulation of the expression and activity of Nur77 . This modulation can lead to changes in the transcription of genes regulated by Nur77, affecting various physiological and pathological processes .

Biochemical Pathways

Given its interaction with nur77, it is likely that it influences pathways regulated by this transcription factor . Nur77 is involved in multiple physiological and pathological processes, including cell survival and cell death, and is implicated in various malignancies .

Result of Action

The molecular and cellular effects of N-(1H-indol-6-yl)thiourea’s action are largely dependent on its modulation of Nur77. In studies, certain derivatives of the compound have been found to induce Nur77 expression in a time- and dose-dependent manner in H460 cells . This induction can lead to changes in cell survival and death, impacting the progression of malignancies .

Eigenschaften

IUPAC Name |

1H-indol-6-ylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c10-9(13)12-7-2-1-6-3-4-11-8(6)5-7/h1-5,11H,(H3,10,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFJEOWVMAIHGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)NC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-indol-6-yl)thiourea | |

CAS RN |

860609-81-0 | |

| Record name | N-1H-Indol-6-ylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=860609-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)propanoic acid](/img/structure/B3158644.png)

![1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B3158679.png)